Biotin-PEG11-Amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

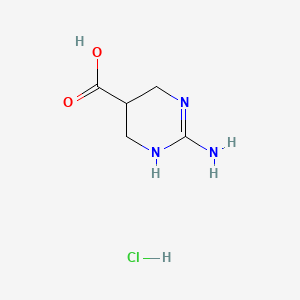

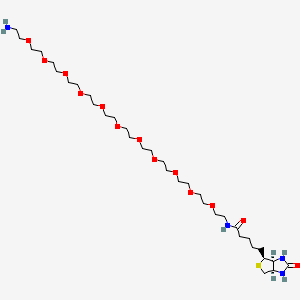

Biotin-PEG11-Amine is a biotin-labeled, PEG-based PROTAC linker . It is the longest of three amine-modified biotin compounds that contain polyethylene glycol (PEG) spacer arms . The 11-unit PEG segment is hydrophilic and confers greater solubility to labeled proteins compared to reagents having only hydrocarbon spacers .

Synthesis Analysis

The primary amine of this pegylated biotin reagent can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC . EDC activates carboxyl groups to bind to the —NH2 group of the amino-biotin, forming an amide bond .Molecular Structure Analysis

The molecular weight of Biotin-PEG11-Amine is 770.97 and its molecular formula is C34H66N4O13S .Chemical Reactions Analysis

The primary amine of Biotin-PEG11-Amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . When activated with EDC, carboxylates react with amino (—NH2) groups to form amide bonds .Physical And Chemical Properties Analysis

Biotin-PEG11-Amine is a water-soluble compound . The 11-unit PEG segment in the spacer arm enhances the water solubility of biotinylated molecules .Aplicaciones Científicas De Investigación

Protein Labeling

Biotin-PEG11-Amine is used in protein labeling . The primary amine of this pegylated biotin reagent can be conjugated to carboxyl groups on carboxy termini, aspartate residues or glutamate residues using EDC (a water-soluble carbodiimide crosslinker) . This allows for the specific labeling of proteins for various research applications.

Affinity Purification

The compound is used in affinity purification methods . Biotin-PEG11-Amine can label molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins . This allows for the purification of specific proteins or other biomolecules from complex mixtures.

Immobilization

Biotin-PEG11-Amine is used for the immobilization of biomolecules . The biotin moiety can bind to streptavidin-coated surfaces, allowing the immobilization of the labeled biomolecule . This is useful in various applications such as the creation of microarrays.

Detection in Biochemical Research

This compound is used for detection in biochemical research . The biotin moiety can be detected using streptavidin-conjugated enzymes or fluorophores, allowing for the visualization of the labeled biomolecule .

Cell Biology Research

In cell biology research, Biotin-PEG11-Amine is used for the labeling and detection of cellular proteins . This can help in understanding the function and localization of these proteins within the cell .

Enhancing Water Solubility of Biotinylated Molecules

The 11-unit polyethylene glycol (PEG) group in the spacer arm of Biotin-PEG11-Amine enhances the water solubility of biotinylated molecules . This can be particularly useful in experiments where maintaining the solubility of the labeled biomolecule is important.

Mecanismo De Acción

Target of Action

Biotin-PEG11-Amine is a biotinylation reagent that primarily targets carboxyl groups on the C-terminus of peptides and on aspartate or glutamate residues . The primary amine of this compound can be conjugated to these carboxyl groups .

Mode of Action

The primary amine of Biotin-PEG11-Amine interacts with its targets (carboxyl groups) through a process called conjugation . This interaction is facilitated by a water-soluble carbodiimide crosslinker known as EDC . EDC activates the carboxyl groups, allowing them to bind to the primary amine group of the Biotin-PEG11-Amine, resulting in the formation of an amide bond .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG11-Amine are primarily those involving proteins with carboxyl groups on their C-terminus or on aspartate or glutamate residues . The compound’s action can lead to the biotinylation of these proteins, which can have various downstream effects depending on the specific proteins and pathways involved .

Pharmacokinetics

It’s known that the compound iswater-soluble , which suggests it could have good bioavailability . The compound’s polyethylene glycol (PEG) spacer arm, which contains 11 units, is hydrophilic and enhances the water solubility of biotinylated molecules .

Result of Action

The result of Biotin-PEG11-Amine’s action is the biotinylation of target proteins . This can be used for various purposes, such as in assays or affinity purification methods involving avidin or streptavidin probes and resins .

Action Environment

The action of Biotin-PEG11-Amine can be influenced by various environmental factors. For instance, the conjugation process it facilitates occurs at a pH of 6.5 to 7.5 . Additionally, the compound is stored at -20°C, suggesting that temperature could affect its stability .

Direcciones Futuras

Biotin-PEG11-Amine has potential applications in the field of protein labeling and crosslinking . Its ability to enhance the water solubility of biotinylated molecules and to minimize steric hindrance for the biotin binding-function due to its long reach makes it a promising tool for future research .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPHAOSBFNWGAC-PHDGFQFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N4O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG11-Amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazin-3-yl)phenol](/img/structure/B606050.png)

![1-(4-chloro-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol](/img/structure/B606051.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)